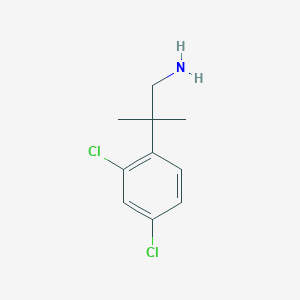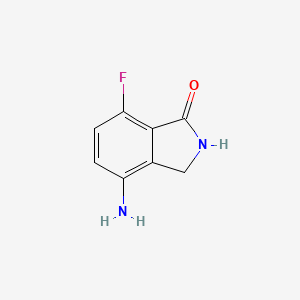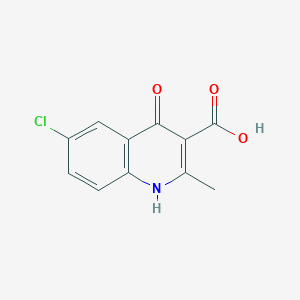
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
概要
説明
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent hydrolysis . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ continuous flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and yield . These methods are advantageous due to their scalability and reduced reaction times .
化学反応の分析
Types of Reactions
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents such as palladium on carbon.
Substitution: Halogenation and alkylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated and alkylated quinoline derivatives.
科学的研究の応用
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes, leading to cell death . Additionally, it inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylquinoline-3-carboxylic acid: Lacks the chlorine substituent, resulting in different biological activity.
6-Chloro-2-methylquinoline-3-carboxylic acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
特性
IUPAC Name |
6-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-9(11(15)16)10(14)7-4-6(12)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWSLSUIGVDQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





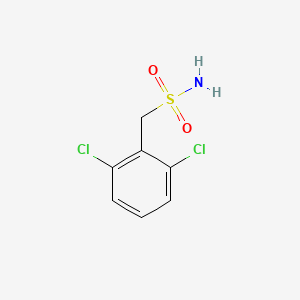
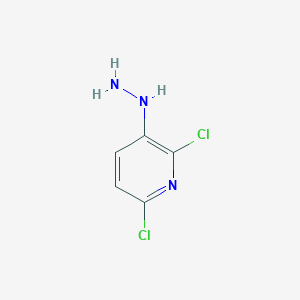
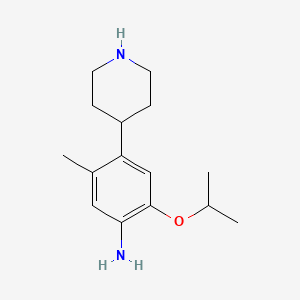
![5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3204379.png)

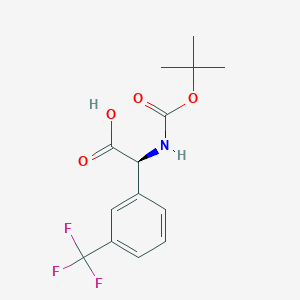
![8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3204392.png)

